Malvidin 3-Glucoside

Description

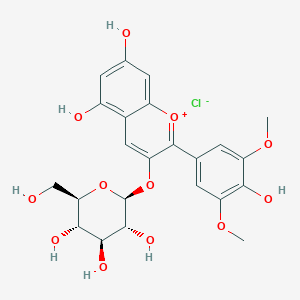

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIKCZBMBPOGFT-DIONPBRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028795 | |

| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-78-6, 1329-33-5 | |

| Record name | Malvidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin-3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34F52D7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Malvidin 3-Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3-glucoside, an O-methylated anthocyanin, is a prominent natural pigment responsible for the red, purple, and blue hues observed in a wide variety of plant tissues, including fruits, flowers, and leaves.[1][2] As a member of the flavonoid class of polyphenols, it has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, suggesting potential applications in the prevention and management of various chronic diseases.[3] This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in berries, grapes, and red wine.[1] Its presence is a key determinant of the color and potential health benefits of these food sources.

Major Dietary Sources

The primary dietary sources of this compound are fruits and beverages derived from them. Grapes (Vitis vinifera), especially red varieties, are a particularly rich source, with this compound being the most abundant anthocyanin in many cultivars.[1][4][5] Consequently, red wine also contains significant levels of this compound.[4][6][7]

Berries are another major source, with blueberries (Vaccinium corymbosum and Vaccinium angustifolium), bilberries (Vaccinium myrtillus), and blackcurrants containing substantial amounts.[8][9][10] The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and ripeness of the fruit.[1]

Distribution in Plants

Within the plant, this compound is primarily localized in the skins of fruits, contributing to their vibrant colors.[6] It is also found in the flowers of many species, where it plays a role in attracting pollinators.[1] The distribution of malvidin glycosides can differ, with this compound and malvidin 3-galactoside being the most prevalent forms in fruits, while malvidin 3,5-diglucoside is more common in flowers.[1]

Quantitative Data on this compound Content

The concentration of this compound varies widely among different natural sources. The following tables summarize quantitative data from various studies, providing a comparative overview.

| Food Source | Mean Content (mg/100g FW or mg/100mL) | Range | References |

| Fruits and Berries | |||

| Black Grape (Vitis vinifera) | 39.23 | 0.88 - 120.26 | [11][12] |

| Highbush Blueberry (Vaccinium corymbosum), raw | 11.18 | 1.87 - 15.33 | [11] |

| Lowbush Blueberry (Vaccinium angustifolium), raw | 26.06 | 12.60 - 44.38 | [11] |

| Aestivalis Grape (Vitis aestivalis), Black | 6.95 | - | [11] |

| Red Raspberry (Rubus idaeus), raw | 0.62 | 0.00 - 3.99 | [11] |

| Beverages | |||

| Red Wine | 9.97 | 0.00 - 38.20 | [11] |

| White Wine | 0.04 | 0.00 - 0.35 | [11] |

| Other | |||

| Common Bean (Phaseolus vulgaris), Black, raw | 0.60 | - | [11] |

FW: Fresh Weight

Table 1: this compound Content in Various Food Sources. This table presents the average and range of this compound concentrations found in different foods, highlighting the significant variability.

| Grape Variety | This compound (mg/L) |

| Syrah | 277.54 |

| Cabernet Sauvignon | 208.32 |

| Cimin | 196.27 |

| Öküzgözü | 170.81 |

| Merlot | 74.26 |

Table 2: this compound Content in Red Grape Juices from Different Varieties. This table showcases the substantial differences in this compound levels among various grape cultivars.[5]

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail common methodologies for its extraction, isolation, and analysis.

Extraction and Isolation

A common method for the extraction and isolation of this compound from plant material, particularly grape skins, involves the following steps:

-

Extraction: The plant material (e.g., grape skins) is extracted with an acidic methanol solution (e.g., methanol/0.5 N HCl; 95:5 v/v).[6][13] This acidic environment helps to stabilize the flavylium cation form of the anthocyanin.

-

Purification: The crude extract is then loaded onto a Sephadex LH-20 column.[6][13]

-

Elution: The column is eluted with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1.0).[6][13] The fraction containing this compound is collected.

-

Purity Check and Lyophilization: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography with Diode-Array Detection-Mass Spectrometry (HPLC-DAD-MS). Fractions with high purity (>95%) are combined and freeze-dried to obtain a purified powder.[13]

Another effective isolation technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to isolate pure this compound from red wine.[14][15]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of this compound. A typical HPLC protocol involves:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[16][17]

-

Column: A reversed-phase C18 column is commonly used for separation.[18]

-

Mobile Phase: A gradient elution is typically employed using a combination of an acidic aqueous phase (e.g., water/formic acid/acetic acid) and an organic solvent like acetonitrile.[17][18]

-

Detection: this compound is detected and quantified at its maximum absorbance wavelength, which is around 520 nm.[17][19]

-

Quantification: Quantification is performed by comparing the peak area of the sample to that of a pure this compound standard.[19]

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, contributing to its potential health benefits.

Anti-inflammatory Effects via NF-κB Pathway

One of the well-documented mechanisms of action for this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[20] In endothelial cells, it has been shown to decrease the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB.[20] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[20]

References

- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. researchgate.net [researchgate.net]

- 4. Anthocyanins and Their Variation in Red Wines I. Monomeric Anthocyanins and Their Color Expression [mdpi.com]

- 5. ijeab.com [ijeab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB002714) - FooDB [foodb.ca]

- 10. mdpi.com [mdpi.com]

- 11. Showing all foods in which the polyphenol Malvidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 12. Concentration data for Malvidin 3-O-glucoside in Grape [Black] - Phenol-Explorer [phenol-explorer.eu]

- 13. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - ProQuest [proquest.com]

- 17. benthamopen.com [benthamopen.com]

- 18. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modelling the Mass Transfer Process of Malvidin-3-Glucoside during Simulated Extraction from Fresh Grape Solids under Wine-Like Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The intricate pathway of malvidin 3-glucoside biosynthesis in plants: a technical guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core biosynthesis pathway of malvidin 3-glucoside, a key anthocyanin responsible for the red and purple hues in many plants. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and quantitative data associated with its production. Furthermore, it offers detailed experimental protocols for the analysis of this pathway and visual representations of the core processes.

The Biosynthesis Pathway: From Phenylalanine to a Vibrant Pigment

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. This intricate metabolic route involves a series of enzymatic reactions that sequentially modify a precursor molecule to yield the final pigmented compound.

The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

4-coumaroyl-CoA then enters the flavonoid biosynthesis pathway. The first committed step is catalyzed by chalcone synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .

Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. At this crucial branch point, the pathway diverges towards different flavonoid classes. For the synthesis of this compound, flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring of dihydrokaempferol, yielding dihydromyricetin.

The subsequent steps are specific to anthocyanin biosynthesis. Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. This colorless intermediate is then oxidized by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable colored anthocyanidin, delphinidin.

To stabilize the delphinidin molecule, a glucose moiety is attached at the 3-position of the C-ring by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , forming delphinidin 3-glucoside. The final modifications leading to this compound involve methylation. An O-methyltransferase (OMT) first converts delphinidin 3-glucoside to petunidin 3-glucoside, and a subsequent methylation by the same or a different OMT yields this compound.

Quantitative Data on the Biosynthesis Pathway

The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for every enzyme across all plant species is not available, the following tables summarize known quantitative information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| CHS | Arabidopsis thaliana | 4-Coumaroyl-CoA | 1.6 | 1.7 | |

| Malonyl-CoA | 6.2 | - | |||

| CHI | Arabidopsis thaliana | Naringenin chalcone | 30 | 1200 | |

| DFR | Vitis vinifera | Dihydromyricetin | 25 | - | |

| ANS | Vitis vinifera | Leucocyanidin | 50 | - | |

| UFGT | Vitis vinifera | Delphinidin | 250 | - | |

| UDP-Glucose | 1100 | - |

Table 2: this compound Concentration in Plant Tissues

| Plant Species | Tissue | Concentration (mg/100g FW) | Reference |

| Vitis vinifera (Cabernet Sauvignon) | Grape Skin | 150-300 | |

| Vitis vinifera (Merlot) | Grape Skin | 100-250 |

An In-depth Technical Guide to Malvidin 3-Glucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a prominent anthocyanin, is a key determinant of the color of many red wines and fruits. Beyond its role as a natural pigment, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its extraction, characterization, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound, also known as oenin, is a member of the flavonoid family. Its structure consists of a malvidin aglycone, which is a 3',5'-di-O-methylated derivative of delphinidin, linked to a glucose molecule at the 3-hydroxyl position via an O-glycosidic bond.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| Synonyms | Oenin, Malvidin 3-O-glucoside, Malvidin-3-O-β-D-glucoside[1][2] |

| CAS Number | 18470-06-9[1][2] |

| Chemical Formula | C₂₃H₂₅O₁₂⁺[1] |

| Molecular Weight | 493.4 g/mol [1] |

| SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, stability, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Water Solubility | 0.37 g/L (Predicted) | [4] |

| Solubility | Soluble in Methanol and Water.[5] Soluble in DMSO and DMF.[6] | Multiple Sources |

| pKa (Strongest Acidic) | 6.38 (Predicted) | [4] |

The solubility of this compound is influenced by the pH of the medium. Its solubility in water increases at lower pH values due to the protonation of the molecule.[7]

Biological Activities and Signaling Pathways

This compound is recognized for its potent antioxidant and anti-inflammatory properties. These activities are primarily attributed to its ability to scavenge free radicals and modulate key inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated in various in vitro assays. It can effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ / Value | Reference |

| DPPH radical scavenging activity | Lower than Vitisin A | [8] |

| FRAP (Ferric Reducing Antioxidant Power) | Higher than Vitisin A | [8] |

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (IL-6, MCP-1).[9] this compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[9]

Experimental Protocols

Extraction and Isolation of this compound from Grape Skins

This protocol describes a common method for the extraction and purification of this compound from grape skins.

Methodology:

-

Extraction: Grape skins are extracted with a solution of methanol acidified with hydrochloric acid (e.g., methanol/0.5 N HCl; 95:5 v/v).[1] The mixture is agitated for a specified period to ensure efficient extraction.

-

Filtration and Concentration: The extract is filtered under vacuum to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The concentrated extract is subjected to column chromatography for initial purification. A common resin used for this purpose is Amberlite XAD-7.

-

Preparative HPLC: Further purification to obtain high-purity this compound is achieved using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC Analysis of this compound

This protocol outlines a typical analytical HPLC method for the quantification of this compound.

Table 4: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water/Formic Acid (e.g., 90:10 v/v) |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (e.g., 50:40:10 v/v/v) |

| Gradient | A time-based gradient from a lower to a higher concentration of mobile phase B |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at 520 nm |

| Injection Volume | 20 µL |

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α-Induced Inflammation in HUVECs

This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium until they reach confluence.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 18 hours).

-

Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6 hours) to induce an inflammatory response.

-

Endpoint Analysis:

-

Protein Expression: The expression of adhesion molecules (ICAM-1, VCAM-1) and cytokines (MCP-1) in the cell culture supernatant or cell lysates is quantified using ELISA or Western blotting.

-

mRNA Expression: The mRNA levels of the corresponding genes are measured by quantitative real-time PCR (qRT-PCR).

-

NF-κB Translocation: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.

-

Biosynthesis of this compound

This compound is synthesized in plants through the flavonoid biosynthesis pathway. This pathway starts from the general phenylpropanoid pathway, leading to the formation of chalcones, which are then converted through a series of enzymatic steps to anthocyanidins. The final steps involve glycosylation, where a glucose molecule is attached to the malvidin aglycone by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

Conclusion

This compound is a multifaceted natural compound with significant potential in the fields of food science, nutrition, and medicine. Its well-characterized chemical structure and properties, coupled with its potent antioxidant and anti-inflammatory activities, make it a compelling candidate for further investigation and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this promising anthocyanin. Future research should focus on elucidating its bioavailability and in vivo efficacy in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

The Physiological Significance of Malvidin 3-Glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a prominent member of the anthocyanin family, plays a multifaceted role in plant physiology, extending far beyond its contribution to the vibrant purple and red hues of flowers and fruits. This technical guide provides an in-depth exploration of the physiological importance of this compound, detailing its functions in pollination, seed dispersal, and as a crucial component of the plant's defense arsenal against a variety of biotic and abiotic stressors. Through its potent antioxidant properties, this molecule is instrumental in mitigating cellular damage from reactive oxygen species (ROS) generated under adverse conditions such as high-intensity light, UV radiation, and temperature extremes. This document synthesizes current research to present a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, and its direct impact on plant resilience and reproductive success. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data to support the described physiological effects. This guide is intended to be a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development, offering insights into the intricate mechanisms by which this vital anthocyanin contributes to plant survival and adaptation.

Introduction

This compound is an anthocyanin, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors seen in the plant kingdom.[1] Beyond its role as a pigment, this compound is a key secondary metabolite that significantly influences a plant's interaction with its environment. It is particularly abundant in the skins of red grapes (Vitis vinifera), blueberries, and the flowers of various species, contributing not only to their visual appeal but also to their ecological fitness and resilience.[1][2] This guide delves into the core physiological functions of this compound, its biosynthesis, and the experimental methodologies used to study its role in plants.

Core Physiological Roles of this compound

The physiological contributions of this compound are diverse, impacting processes from reproduction to defense.

Attracting Pollinators and Seed Dispersers

The coloration provided by this compound in flowers and fruits is a critical visual cue for attracting animal pollinators and seed dispersers.[3] The specific hue, which can be modulated by pH and the presence of co-pigments, can be tailored to the visual systems of specific pollinators, thereby enhancing reproductive success. For instance, the purple-type flowers of the Eastern Redbud (Cercis canadensis L.) contain significant amounts of this compound, which contributes to their distinct color that attracts pollinators.[4]

Protection Against Abiotic Stress

This compound plays a significant protective role against various abiotic stressors.

Plants accumulate anthocyanins, including this compound, in their epidermal tissues to shield photosynthetic tissues from the damaging effects of excessive UV-B and high-intensity visible light.[5] These molecules absorb high-energy photons, preventing them from generating harmful reactive oxygen species (ROS) that can damage cellular components.[5] The phenylpropanoid pathway, which produces anthocyanins, is activated by UV radiation, leading to the accumulation of these protective pigments.

There is evidence to suggest that anthocyanins like this compound contribute to tolerance against both high and low temperature stress. In the case of cold stress, the accumulation of anthocyanins has been correlated with a lower rate of cell death in leaves by countering ROS.[3]

Under water deficit conditions, many plant species upregulate the biosynthesis of anthocyanins. The accumulation of this compound in the leaves and other tissues during drought is thought to enhance the plant's antioxidant capacity, thereby mitigating oxidative stress induced by water scarcity.[6] Studies on grapevine have shown that water deficit leads to an increased concentration of this compound in grape skins.[6]

Antioxidant and Biotic Stress Defense

As a potent antioxidant, this compound can directly scavenge free radicals, thus protecting the plant from oxidative damage.[1] This antioxidant activity is also crucial in the plant's defense against pathogens. Upon pathogen attack, plants often exhibit a "hypersensitive response" which involves the rapid production of ROS to limit the spread of the pathogen. This compound can help to contain this oxidative burst and protect the host tissues from excessive damage. There is evidence that this compound can inhibit the growth of certain plant pathogens.[7]

Quantitative Data on this compound

The concentration of this compound varies significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize some of the available quantitative data.

| Plant Species | Tissue | Condition | This compound Concentration (mg/100g FW) | Reference |

| Cercis canadensis L. | Petiole (Purple-type flower) | Normal | 2.36 | [4] |

| Cercis canadensis L. | Petiole (Red-type flower) | Normal | Not Detected | [4] |

| Cercis canadensis L. | Petiole (White-type flower) | Normal | Not Detected | [4] |

| Cercis canadensis L. | Petiole (Purple foliage) | Normal | 8.28 | [4] |

| Cercis canadensis L. | Petiole (Non-purple foliage) | Normal | 0.45 | [4] |

Table 1: Concentration of this compound in Eastern Redbud (Cercis canadensis L.) Petioles.

| Assay | IC50 Value (µM) | Reference |

| COX-1 Inhibition | 74.78 ± 0.06 | [8] |

| COX-2 Inhibition | 39.92 ± 3.02 | [8] |

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound.

| Antioxidant Assay | Antioxidant Performance | Reference |

| FRAP | 3.77 ± 0.13 mM Trolox/g phenol | [9] |

| DPPH | 2.14 ± 0.07 mM Trolox/g phenol | [9] |

Table 3: Antioxidant Performance of this compound in FRAP and DPPH Assays.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of this compound from plant tissues, such as grape skins.

Materials:

-

Fresh or frozen plant tissue

-

Acidified methanol (Methanol/0.5 N HCl; 95:5 v/v)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Sephadex LH-20 column

-

Aqueous HCl (0.1 M, pH 1.0)

Procedure:

-

Homogenize the plant tissue in acidified methanol.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant, which contains the anthocyanins.

-

Concentrate the supernatant using a rotary evaporator.

-

Resuspend the concentrated extract in a minimal volume of acidic water (0.1 M HCl, pH 1.0).

-

Load the resuspended extract onto a Sephadex LH-20 column pre-conditioned with acidic water.

-

Elute the column with the aqueous HCl solution.

-

Collect the fractions containing this compound, which can be monitored by HPLC analysis of the fractions.

Quantification of this compound by HPLC

Instrumentation and Conditions:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water/Formic Acid (90:10 v/v).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a standard curve using a pure standard of this compound at various concentrations.

-

Filter the extracted plant samples through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered sample onto the HPLC column.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Antioxidant Activity Assays

Materials:

-

DPPH solution in methanol.

-

This compound extract or standard.

-

Methanol.

-

Spectrophotometer.

Procedure:

-

Prepare different concentrations of the this compound sample in methanol.

-

Add a fixed volume of the DPPH solution to each sample concentration.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

Materials:

-

ABTS solution.

-

Potassium persulfate solution.

-

This compound extract or standard.

-

Ethanol or buffer.

-

Spectrophotometer.

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare different concentrations of the this compound sample.

-

Add a fixed volume of the diluted ABTS radical cation solution to each sample concentration.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Signaling Pathways and Logical Relationships

Anthocyanin Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.

References

- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An unusual acylated this compound from flowers of Impatiens textori Miq. (Balsaminaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthocyanin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Stability of Malvidin 3-Glucoside Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of malvidin 3-glucoside, a prominent anthocyanin, across a range of pH conditions. Understanding the pH-dependent stability of this compound is critical for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where environmental pH can significantly impact its efficacy, bioavailability, and appearance. This document summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of the chemical transformations involved.

Introduction to this compound and pH-Dependent Stability

This compound is a major anthocyanin found in many fruits and vegetables, including grapes, berries, and red wine.[1][2] Its structure, characterized by the flavylium cation, is highly susceptible to changes in pH, leading to a cascade of reversible and irreversible reactions that alter its color and chemical integrity.[3][4][5][6] Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3), where the red flavylium cation predominates.[5][7][8] As the pH increases, the molecule undergoes transformations to colorless or less stable forms, and degradation reactions become more prominent, particularly in neutral to alkaline conditions.[3][4][6]

Quantitative Stability Data

The stability of this compound is often quantified by its degradation rate constant (k) or half-life (t½) at a given pH and temperature. The following table summarizes quantitative data on the stability of this compound at various pH values, compiled from multiple studies. It is important to note that experimental conditions such as temperature and solvent composition can influence these values.

| pH | Temperature (°C) | Initial Concentration | Degradation Rate Constant (k) | Half-life (t½) | Observations | Reference |

| 1.5 | Not Specified | 25 mg/L | - | - | Degradation accelerated with increasing pH. | [9] |

| 3.0 | 5, 30, 60 | 1% wine powder solution | - | - | More stable at lower temperatures. | [10] |

| 3.3 | Not Specified | Not Specified | - | - | Favorable for co-pigmentation, inhibiting precipitation. | [1][11][12] |

| 3.5 | Not Specified | 25 mg/L | - | - | Degradation follows first-order kinetics. | [9] |

| 4.5 | Not Specified | 25 mg/L | - | - | Degradation accelerated with increasing pH. | [9] |

| 6.0 | 5, 30, 60 | 1% wine powder solution | - | - | Less stable compared to pH 3.0. | [10] |

| 6.3 | Not Specified | 2 x 10⁻⁵ M | 1.5 x 10⁻⁶ s⁻¹ | - | Monoexponential degradation kinetics observed. | [3] |

| 7.4 (Physiological pH) | Not Specified | Not Specified | - | - | Degradation reactions occur faster, preventing equilibrium. | [3][4][13][14] |

| 8.1 | 25 | 1 x 10⁻³ M | - | - | Formation of malvidin-3-O-glucoside dimer observed after 2 and 24 hours. | [3] |

| 11.6 | Not Specified | Not Specified | - | - | Degradation rate can be calculated from the disappearance of the flavylium cation. | [15][16] |

Chemical Transformations and Degradation Pathways

The structural changes of this compound across the pH spectrum are complex, involving multiple equilibrium species and degradation products.

pH-Dependent Equilibrium of this compound

The following diagram illustrates the reversible chemical transformations of this compound as a function of pH. In highly acidic conditions, the red flavylium cation (AH+) is the dominant species. As the pH increases, hydration leads to the formation of the colorless carbinol pseudobase (B). Deprotonation of the flavylium cation yields the violet quinonoidal base (A). Further increases in pH can lead to the formation of the chalcone (C), which exists in cis and trans isomeric forms and is typically colorless or yellowish.[6]

Caption: pH-dependent equilibrium of this compound species.

Degradation Pathway at Neutral to Alkaline pH

In neutral to slightly basic conditions, particularly around physiological pH (7.4), the degradation of this compound accelerates.[3][4] The primary degradation pathway involves the opening of the pyran ring of the chalcone form, leading to the formation of smaller phenolic compounds.

Caption: Simplified degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound is typically evaluated using spectrophotometric and chromatographic methods.

General Experimental Workflow for pH Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound at different pH values.

Caption: General workflow for pH stability testing of this compound.

Detailed Methodologies

4.2.1. Sample Preparation

-

Stock Solution Preparation: A stock solution of this compound is prepared in an acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.[3] The concentration is determined spectrophotometrically.

-

Buffer Preparation: A series of buffer solutions covering the desired pH range are prepared. Universal buffers or specific buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, borate for alkaline range) can be used.[3][17]

-

Incubation: Aliquots of the this compound stock solution are added to the different buffer solutions to achieve the desired final concentration. The samples are then incubated in a controlled environment (e.g., water bath or incubator) at a specific temperature.[9][18]

4.2.2. Analytical Methods

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the preferred method for quantifying the concentration of this compound and identifying its degradation products over time.

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][19]

-

Detection: The DAD detector is set to monitor the absorbance at the λmax of the flavylium cation (around 520-530 nm) and at other wavelengths to detect degradation products.[3][20]

-

-

UV-Vis Spectrophotometry: This method can be used to monitor the overall color change and the disappearance of the flavylium cation. The absorbance is measured at the λmax of the flavylium cation. The pH-differential method can be used to determine total monomeric anthocyanin content.[18][19][21]

-

Stopped-Flow Spectrophotometry: This technique is used to study the rapid kinetics of the reversible transformations between the different forms of this compound (flavylium cation, quinonoidal base, etc.) immediately after a pH jump.[3][13]

4.2.3. Data Analysis

The concentration of this compound at each time point is plotted against time. The degradation kinetics are often modeled using a first-order reaction model, from which the degradation rate constant (k) and half-life (t½) can be calculated.[9]

Conclusion

The stability of this compound is profoundly influenced by pH. It exhibits maximum stability in highly acidic environments, where the colored flavylium cation is the predominant form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes a series of transformations to less stable forms, and degradation processes accelerate, leading to a loss of color and biological activity. A thorough understanding of these pH-dependent behaviors, facilitated by robust experimental protocols and analytical techniques, is essential for the effective formulation and application of this compound in various industries. Researchers and developers must carefully consider the pH of the surrounding matrix to ensure the stability and efficacy of this valuable natural compound.

References

- 1. Malvidin-3- O-glucoside Chemical Behavior in the Wine pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.unl.pt [research.unl.pt]

- 14. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Intermolecular Copigmentation of Malvidin-3-O-glucoside with Caffeine in Water: The Effect of the Copigment on the pH-Dependent Reversible and Irreversible Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. Structural characterization of new this compound-catechin aryl/alkyl-linked pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Degradation of Malvidin 3-Glucoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside, a primary anthocyanin responsible for the red and purple hues in many fruits and vegetables, is of significant interest to the food, pharmaceutical, and nutraceutical industries for its vibrant color and potential health benefits. However, its inherent instability presents a considerable challenge for its application. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its degradation products, the mechanisms of their formation, and the analytical methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with anthocyanins.

Introduction

Anthocyanins, a subclass of flavonoids, are water-soluble pigments that have garnered substantial attention for their antioxidant, anti-inflammatory, and potential therapeutic properties. This compound is one of the most abundant anthocyanins found in nature, particularly in red grapes and wine. The stability of this compound is paramount for maintaining the color and bioactive properties of products in which it is a component. This guide delves into the chemical transformations that this compound undergoes under various conditions, leading to its degradation.

Factors Influencing the Degradation of this compound

The degradation of this compound is a complex process influenced by a multitude of factors, including:

-

pH: The structure and stability of this compound are highly pH-dependent. In acidic conditions (pH < 3), the flavylium cation, which imparts a red color, is the predominant and most stable form. As the pH increases, it undergoes hydration and proton transfer reactions to form the colorless carbinol pseudobase and the blue quinonoidal base. At neutral to alkaline pH, the molecule is highly unstable and prone to degradation.

-

Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation often involves the hydrolysis of the glycosidic bond and the opening of the heterocyclic C-ring.

-

Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound, resulting in the formation of various phenolic acids and other smaller molecules.

-

Light: Exposure to light, particularly UV light, can induce photochemical degradation of the anthocyanin structure.

-

Enzymes: Enzymes such as polyphenol oxidases (PPOs) and peroxidases can catalyze the degradation of this compound.

-

Microwave Treatment: Microwave irradiation can accelerate degradation through both thermal and non-thermal effects, potentially leading to the formation of unique degradation products.

Major Degradation Products of this compound

The degradation of this compound results in the formation of several smaller molecules. The primary degradation products identified in various studies are:

-

Syringic Acid: Formed through the cleavage of the C-ring of the malvidin aglycone.

-

2,4,6-Trihydroxybenzaldehyde (Phloroglucinol Aldehyde): Another product resulting from the cleavage of the C-ring.

-

Vanillic Acid and Protocatechuic Acid: These phenolic acids can be formed through further degradation and modification of the initial breakdown products.

-

This compound Chalcone: Formed by the opening of the C-ring, this chalcone is a key intermediate in the degradation pathway.

Quantitative Data on this compound Degradation

The rate and extent of this compound degradation are dependent on the specific conditions. The following tables summarize quantitative data from various studies.

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| 3.0 | 60 | - | - | [1] |

| 6.0 | 60 | - | - | [1] |

| 3.5 | 98 ± 2 | - | Follows first-order kinetics | [2] |

| 3.5 | 100 (Microwave) | Shorter than water bath | Follows first-order kinetics | [2] |

Table 1: Effect of pH and Temperature on this compound Degradation. This table illustrates the influence of pH and temperature on the stability of this compound. Note that specific half-life and rate constant values were not always provided in the search results, but the trend of increased degradation with higher pH and temperature is consistently reported.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of anthocyanins and their degradation products.

Objective: To separate and quantify this compound and its degradation products in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Standards of expected degradation products (e.g., syringic acid, 2,4,6-trihydroxybenzaldehyde)

Procedure:

-

Sample Preparation:

-

Extract anthocyanins from the sample matrix using an appropriate solvent (e.g., acidified methanol).

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient Elution:

-

0-15 min: 10-25% B

-

15-30 min: 25-40% B

-

30-35 min: 40-10% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 20 µL.

-

Detection:

-

Monitor at 520 nm for this compound.

-

Monitor at 280 nm for phenolic degradation products (e.g., syringic acid).

-

Acquire full spectra (200-600 nm) to aid in peak identification.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and its degradation products of known concentrations.

-

Inject the standards and the sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown degradation products.

Objective: To identify and confirm the structure of this compound degradation products.

Instrumentation:

-

Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Reagents:

-

As per HPLC-DAD protocol.

Procedure:

-

Sample Preparation and LC Conditions:

-

Follow the same procedure as for HPLC-DAD.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive and/or negative electrospray ionization (ESI).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow (Desolvation and Cone): 600 L/hr and 50 L/hr, respectively.

-

Tandem MS (MS/MS): For structural elucidation, perform fragmentation of parent ions of interest.

-

-

Data Analysis:

-

Identify peaks based on their mass-to-charge ratio (m/z).

-

Compare the fragmentation patterns of unknown peaks with those of known standards or with literature data to confirm their identity.

-

Degradation Pathways and Visualizations

The degradation of this compound can proceed through several pathways depending on the conditions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation routes.

General Degradation Pathway of this compound

This pathway shows the initial steps of degradation, including the formation of the chalcone and subsequent cleavage to phenolic acids.

Experimental Workflow for Degradation Analysis

This diagram outlines a typical experimental workflow for studying the degradation of this compound.

Conclusion

The degradation of this compound is a multifaceted process that significantly impacts the quality and bioactivity of various products. A thorough understanding of the factors influencing its stability, the resulting degradation products, and the analytical techniques for their characterization is crucial for developing strategies to mitigate its degradation and harness its full potential. This technical guide provides a foundational understanding and practical methodologies to aid researchers and professionals in the field of food science, pharmacology, and drug development in their work with this important anthocyanin. Further research is warranted to explore novel stabilization techniques and to fully elucidate the complex degradation pathways under various processing and storage conditions.

References

The In Vivo Journey of Malvidin 3-Glucoside: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Malvidin 3-glucoside, a prominent anthocyanin found in red grapes, berries, and red wine, has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its bioavailability and metabolic fate within the body is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Bioavailability of this compound: A Quantitative Perspective

The bioavailability of this compound is generally low and exhibits significant inter-individual variation. Following oral ingestion, it is absorbed from the stomach and small intestine, with peak plasma concentrations typically observed within 1 to 2 hours. The majority of ingested this compound, however, reaches the colon where it is extensively metabolized by the gut microbiota.

Pharmacokinetic Data in Humans

Clinical studies have provided valuable insights into the pharmacokinetics of this compound in humans. The following tables summarize key quantitative data from studies involving the consumption of red wine and red grape juice, rich sources of this anthocyanin.

| Beverage | Dose of this compound (mg) | Number of Subjects | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | Urinary Excretion (% of dose) | Reference |

| Red Wine | 68 | 6 healthy males | Not explicitly stated, but plasma concentrations were measured | ~0.83 | 288 ± 127 | < 0.03% within 6h | [1][2] |

| Dealcoholized Red Wine | 58 | 6 healthy males | Not explicitly stated, but plasma concentrations were measured | ~1.5 | 214 ± 124 | Not reported | [1][2] |

| Red Grape Juice | 117 | 6 healthy males | ~2.8 | 1.5 - 3 | 662 ± 210 | Not reported | [1][2][3] |

| Red Wine | 279.6 (total anthocyanins) | 9 healthy volunteers | Not specified for this compound alone | Not specified for this compound alone | Not specified for this compound alone | 0.18% (total anthocyanins) within 7h | [4] |

| Red Grape Juice | 283.5 (total anthocyanins) | 9 healthy volunteers | Not specified for this compound alone | Not specified for this compound alone | Not specified for this compound alone | 0.23% (total anthocyanins) within 7h | [4] |

Table 1: Pharmacokinetic parameters of this compound in humans after consumption of different beverages. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Bioavailability in Animal Models

Animal studies, primarily in rats, have been instrumental in understanding the absorption, distribution, and metabolism of this compound.

| Animal Model | Route of Administration | Dose | Tissue Distribution | Key Findings | Reference |

| Rats | Oral | Not specified | Stomach, small intestine, plasma, urine | This compound can be absorbed in its intact glycosylated form. | [5] |

| Rats | Oral | 5 mg/kg | Gut | This compound demonstrated anti-inflammatory effects in the gut. | [6] |

| Mice | Oral | Not specified | Colon | Modulated gut microbiota and ameliorated colitis. | [7] |

Table 2: Summary of in vivo studies on this compound bioavailability in animal models.

Metabolism of this compound: A Two-Phase Process

The metabolism of this compound is a complex process involving both host and microbial enzymatic activities. It can be broadly divided into two phases: metabolism in the upper gastrointestinal tract and extensive degradation by the gut microbiota in the colon.

Phase I and Phase II Metabolism

After absorption, this compound can undergo Phase II metabolism, primarily in the liver, where it can be conjugated with glucuronic acid or sulfate groups to increase its water solubility and facilitate excretion. However, studies have reported that conjugated metabolites of this compound are often not detected in plasma or urine, suggesting that this may be a minor metabolic pathway for this specific anthocyanin[1][2].

Gut Microbiota Metabolism

The majority of ingested this compound reaches the colon intact, where it is subjected to the vast metabolic capacity of the gut microbiota. The primary metabolic transformation is the cleavage of the glycosidic bond by bacterial β-glucosidases, releasing the aglycone, malvidin. The malvidin aglycone is unstable and undergoes further degradation. One of the major breakdown products identified is syringic acid [8]. Other phenolic acids may also be formed. These smaller phenolic metabolites are more readily absorbed into the bloodstream and are thought to contribute significantly to the overall health effects attributed to this compound consumption.

Experimental Protocols for In Vivo Studies

Detailed and standardized protocols are crucial for obtaining reliable and comparable data on the bioavailability and metabolism of this compound. Below are synthesized methodologies based on common practices reported in the literature.

Human Clinical Trials

A typical human clinical trial to assess the bioavailability of this compound would involve the following steps:

-

Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no history of gastrointestinal diseases, not taking medications that could interfere with absorption or metabolism).

-

Dietary Control: Subjects follow a low-polyphenol diet for a specified period (e.g., 48 hours) before the study to minimize baseline levels of phenolic compounds.

-

Intervention: Subjects consume a standardized dose of this compound, either as a pure compound or within a food matrix (e.g., red wine, grape juice).

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-ingestion into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Complete urine collections are performed over a specified period (e.g., 0-24 hours) and stored at -20°C or -80°C.

-

Sample Preparation and Analysis: Plasma and urine samples are prepared for analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode array detection (DAD) for the quantification of this compound and its metabolites.

Animal Studies (Rat Model)

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are typically used. They are housed in a controlled environment (temperature, light-dark cycle) and allowed to acclimatize for at least one week.

-

Diet: Animals are fed a standard chow diet. For specific studies, a custom diet with or without this compound is provided.

-

Administration of this compound: this compound is administered orally via gavage at a specific dose.

-

Sample Collection:

-

Blood: Blood is collected via tail vein or cardiac puncture at designated time points. Plasma is prepared and stored as in human studies.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, intestine, brain) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

-

Sample Processing and Analysis: Tissues are homogenized, and all samples undergo extraction and purification steps before analysis by HPLC-MS/MS.

Quantification by HPLC-MS/MS

The quantification of this compound and its metabolites in biological matrices is a critical step. HPLC-MS/MS offers high sensitivity and selectivity.

-

Sample Preparation:

-

Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is commonly used to remove interfering substances.

-

Tissues: Homogenization followed by liquid-liquid or solid-phase extraction.

-

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of two mobile phases, such as water with a small percentage of formic acid (to maintain anthocyanin stability) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

-

Quantification: Quantification is achieved by using a calibration curve constructed with authentic standards.

Signaling Pathways and Logical Relationships

This compound and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes related to health and disease.

Metabolic Pathway of this compound in the Gut

The following diagram illustrates the breakdown of this compound by the gut microbiota.

Caption: Gut microbial metabolism of this compound.

Experimental Workflow for In Vivo Bioavailability Studies

This diagram outlines the typical workflow for an in vivo study investigating the bioavailability of this compound.

Caption: General experimental workflow for in vivo bioavailability studies.

Modulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Involvement in PI3K/Akt Signaling Pathway

Emerging evidence suggests that this compound may also interact with the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The in vivo bioavailability of this compound is limited, with a significant portion undergoing extensive metabolism by the gut microbiota. The resulting phenolic acid metabolites, such as syringic acid, are readily absorbed and likely contribute to the observed health benefits. Further research is needed to fully elucidate the complete metabolic profile and to understand the specific roles of the parent compound and its various metabolites in modulating key signaling pathways. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for future studies aimed at unraveling the complex in vivo journey of this promising natural compound.

References

- 1. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability of anthocyanidin-3-glucosides following consumption of red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Modulated Gut Microbial Dysbiosis and Global Metabolome Disrupted in a Murine Colitis Model Induced by Dextran Sulfate Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Health Benefits of Malvidin 3-Glucoside Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3-glucoside (M3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the health benefits of M3G supplementation. We delve into its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects. This document details the molecular mechanisms and signaling pathways through which M3G exerts its biological activities, supported by quantitative data from in vitro, in vivo, and human studies. Furthermore, we provide detailed experimental protocols for key assays and visualizations of critical signaling pathways to facilitate further research and development in this promising area of nutritional science and pharmacology.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many plants.[1] Among these, this compound (M3G) is one of the most abundant in the human diet, particularly in red grapes and red wine.[2] A growing body of evidence suggests that M3G possesses a wide range of biological activities, making it a compelling candidate for nutraceutical and pharmaceutical development.[1][3] These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties, which are linked to the modulation of critical cellular signaling pathways.[1] This guide aims to provide a detailed technical summary of the health benefits of M3G, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental methodologies to aid in the design of future investigations.

Bioavailability and Metabolism

The therapeutic efficacy of any bioactive compound is contingent upon its absorption and metabolism. Studies in humans have shown that M3G is absorbed, appearing in plasma and urine after ingestion.[4][5] However, its bioavailability is considered relatively low.[6]

A human study involving six healthy male subjects investigated the bioavailability of M3G from red wine, dealcoholized red wine, and red grape juice.[4][5] The results indicated that M3G was absorbed in its glycosylated form, with no aglycone, sulfate, or glucuronate conjugates detected in plasma or urine.[4][5] The area under the plasma concentration curve showed a linear relationship with the amount of M3G consumed.[4]

Table 1: Bioavailability of this compound in Humans

| Beverage (500 mL) | M3G Content (mg) | Area Under Plasma Concentration Curve (nmol x h/L) |

| Red Wine | 68 | 288 +/- 127 |

| Dealcoholized Red Wine | 58 | 214 +/- 124 |

| Red Grape Juice | 117 | 662 +/- 210 |

| Data from Bub et al. (2001).[4][5] |

Molecular Mechanisms and Health Benefits

Antioxidant and Anti-inflammatory Effects

M3G exhibits significant antioxidant and anti-inflammatory properties, which are central to its protective effects against a range of pathologies.[1] These effects are mediated through the modulation of key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][2][7]

3.1.1. Nrf2/HO-1 Pathway Activation

M3G has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[7][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[2][7] This mechanism contributes to the cytoprotective effects of M3G against oxidative stress.[7][8]

Figure 1: M3G-mediated activation of the Nrf2/HO-1 signaling pathway.

3.1.2. Inhibition of the NF-κB Pathway

Chronic inflammation is a key contributor to many diseases. M3G has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[2][9][10] It can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][9][12]

Figure 2: Inhibition of the NF-κB inflammatory pathway by M3G.

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | M3G Concentration | Observed Effect | Reference |

| Bovine Aortic Endothelial Cells | Peroxynitrite | 25 µM | Inhibition of NF-κB activation, suppression of iNOS and COX-2 expression. | [9] |

| Human Endothelial Cells | TNF-α | 1 µM | 35.9% inhibition of MCP-1, 54.4% inhibition of ICAM-1, 44.7% inhibition of VCAM-1. | [10] |

| Human Microglial (HMC3) Cells | α-synuclein + MPTP | 50 µM | Attenuation of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) expression. | [7][8] |

Cardiovascular Protection

M3G has demonstrated significant potential in promoting cardiovascular health through various mechanisms, including improving endothelial function and protecting against myocardial injury.[1][9]

3.2.1. Endothelial Function

M3G can enhance the bioavailability of nitric oxide (NO) by upregulating endothelial NO synthase (eNOS) expression and activity.[9] It also protects endothelial cells from damage induced by reactive species like peroxynitrite, thereby helping to maintain vascular homeostasis. Furthermore, M3G has been shown to reduce the adhesion of monocytes to endothelial cells, a key event in the development of atherosclerosis.

3.2.2. Myocardial Protection

In animal models of myocardial infarction, M3G supplementation has been shown to exert cardioprotective effects.[7] It can reduce oxidative damage by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and decreasing lipid peroxidation.[7]

Table 3: Cardioprotective Effects of this compound in an Animal Model

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Rats with Isoproterenol-induced Myocardial Infarction | This compound | 100 and 200 mg/kg | - Significant reduction in lipid peroxidation. - Restoration of SOD and CAT activities. - Amelioration of histopathological changes. | [7] |

Neuroprotection